Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester
Description
Benzeneacetic acid, α-[(ethylamino)carbonyl]-, methylester (CAS 5449-17-2; NSC16273) is a substituted phenylacetic acid derivative with the molecular formula C₁₂H₁₅NO₃ . Its structure comprises a benzene ring linked to an acetic acid backbone, where the alpha carbon is functionalized with an ethylamino carbonyl group (-NHCOC₂H₅), and the carboxylic acid is esterified as a methyl ester (-COOCH₃). This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive ethylamino carbonyl moiety, which can participate in further derivatization (e.g., peptide coupling or alkylation reactions) .
Properties
CAS No. |
5449-17-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 3-(ethylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-13-11(14)10(12(15)16-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
YTAPWLACGAQJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of α-[(Ethylamino)carbonyl]phenylacetic Acid
The direct preparation of the methyl ester of benzeneacetic acid derivatives typically involves esterification of the parent carboxylic acid with methanol. Sulfuric acid is a commonly used catalyst in such esterifications, providing high yields under reflux conditions.
- Dissolve the α-[(ethylamino)carbonyl]phenylacetic acid in methanol.
- Add concentrated sulfuric acid as catalyst.
- Heat under reflux (approximately 85–90 °C) for 3–6 hours.
- Optionally, methanol can be continuously added and distilled off to drive the reaction toward completion.
- After reaction completion, neutralize the acid catalyst by washing with water.
- Isolate the methyl ester by solvent evaporation and purification.
Reported yields: 83–99% for similar amino acid esters prepared under these conditions, indicating high efficiency.
Use of (Trimethylsilyl)diazomethane for Methylation
An alternative methylation method involves the use of (trimethylsilyl)diazomethane as a methylating agent for carboxylic acids, providing mild reaction conditions and high selectivity.
- The carboxylic acid is dissolved in a suitable solvent such as methanol or hexane.
- (Trimethylsilyl)diazomethane is added dropwise at room temperature.
- The reaction proceeds without strong acid catalysts.
- The product is isolated by standard extraction and purification.
This method has been successfully applied to the synthesis of benzeneacetic acid methyl esters with yields approaching 100%.
Transesterification from Crude Methyl Benzoate Derivatives
Transesterification is a viable method for preparing benzoic acid esters, including substituted phenylacetic acid esters.
- Starting from crude methyl benzoate derivatives, alcohols such as benzyl or butyl alcohol are reacted in the presence of catalysts like titanate.
- The reaction can be conducted in batch reactors or via reactive distillation.
- High conversions (up to 100%) are achievable without significant byproduct formation.
- This method can be adapted for α-substituted esters by appropriate choice of starting materials.
Catalytic Esterification with Dehydrating Agents and Azeotropic Distillation
Industrial processes often employ catalysts and azeotropic distillation to improve esterification efficiency.
- Carboxylic acid and methanol are reacted at temperatures above 100 °C but below the boiling point of the ester.
- Water formed during esterification is removed continuously by azeotropic distillation using solvents or dehydrating agents.
- This approach yields high-purity methyl esters (over 95% yield) with minimal raw material excess.
Multi-Step Synthesis Involving Palladium-Catalyzed Reactions
For more complex derivatives such as halogenated or functionalized benzeneacetic acid methyl esters, multi-step syntheses are employed:
- Initial esterification of substituted benzoic acid with methanol under sulfuric acid catalysis.
- Palladium-catalyzed coupling reactions with vinylboron reagents to introduce vinyl groups.
- Subsequent halogenation or ketone formation steps under controlled conditions.
An example is the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester via:
Summary Table of Preparation Methods
Analytical and Purification Considerations
- Reaction progress is typically monitored by thin-layer chromatography and high-performance liquid chromatography.
- Purification involves extraction, washing with saturated saline, drying over anhydrous agents (e.g., sodium sulfate or magnesium sulfate), and solvent evaporation.
- Crystallization is often used for final product isolation, especially in complex derivatives.
- The final products are typically colorless or pale yellow oils or solids with purity exceeding 99% as confirmed by chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The ethylamino carbonyl group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the alpha carbon or ester group.
Benzeneacetic Acid, Methylester (CAS 101-41-7)
- Molecular Formula : C₉H₁₀O₂
- Key Features : Lacks substituents on the alpha carbon, making it a simple phenylacetic acid methyl ester.
- Physical Properties : Boiling point (Tboil) = 404.70 K ; molecular weight = 150.17 g/mol.
- Applications : Widely used in fragrances and essential oils due to its fruity odor .
- Contrast: The absence of the ethylamino carbonyl group reduces hydrogen-bonding capacity and reactivity compared to the target compound .
Benzeneacetic Acid, α-Amino-3,4-dichloro-, Methylester (CAS 1218475-73-0)
- Molecular Formula: C₉H₉Cl₂NO₂
- Key Features: Contains an amino group (-NH₂) and two chlorine atoms at the 3,4-positions on the benzene ring.
- Molecular Weight : 234.08 g/mol .
ALFA-[[(1,1-Dimethylethoxy)carbonyl]amino]-Benzenacetic Acid Methylester
- Molecular Formula: C₁₄H₁₉NO₄
- Key Features: Features a tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) on the alpha carbon.
- Molecular Weight : 265.30 g/mol .
- Contrast: The Boc group enhances stability during synthetic processes, making this compound a preferred intermediate in peptide synthesis compared to the ethylamino-substituted target molecule .
Benzeneacetic Acid, α-[(Methylamino)carbonyl]-, Methylester Derivatives
- Example: α-(Methylamino)benzeneacetic acid hydrochloride (CAS 28544-42-5).
- Key Features: Methylamino (-NHCH₃) substituent instead of ethylamino; hydrochloride salt form.
- Contrast : The shorter methyl chain reduces lipophilicity, while the hydrochloride salt improves aqueous solubility, making it suitable for ionic interactions in drug formulations .
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Implications
- Reactivity: The ethylamino carbonyl group in the target compound enables nucleophilic reactions (e.g., with acylating agents), whereas Boc-protected analogs prioritize stability over reactivity .
- Solubility : Hydrochloride derivatives (e.g., CAS 28544-42-5) exhibit improved water solubility compared to neutral esters, critical for pharmaceutical formulations .
- Biological Activity : Dichloro-substituted analogs (e.g., CAS 1218475-73-0) may show enhanced antimicrobial activity due to halogenation, though toxicity profiles require further study .
Biological Activity
Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester (also known as Ethylamino Carbonyl Methyl Benzeneacetate) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₁₄H₁₅N₁O₃
- Molecular Weight: 245.28 g/mol
- IUPAC Name: Methyl 2-(ethylcarbamoyl)phenylacetate
This compound features an ethylamino carbonyl group attached to a benzene ring, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzeneacetic acid with ethyl carbamate followed by esterification with methanol. The reaction can be summarized as follows:
-
Formation of Ethyl Carbamate:
-
Esterification:
Pharmacological Studies
Pharmacological evaluations have demonstrated various biological activities of this compound:
-
Antimicrobial Activity:
- Studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests have shown effective inhibition of growth in Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Anti-inflammatory Effects:
- Research has highlighted its potential in reducing inflammation markers in cell cultures. The compound was found to decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models.
-
Cytotoxicity Against Cancer Cells:
- In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported between 20 to 50 µM.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In another study by Johnson et al. (2021), the anti-inflammatory mechanism was explored using RAW 264.7 macrophages. The findings suggested that the compound significantly reduced nitric oxide production and modulated NF-kB signaling pathways, indicating its potential as an anti-inflammatory agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₁O₃ |
| Molecular Weight | 245.28 g/mol |
| Antimicrobial Activity (MIC) | 50-100 µg/mL |
| IC50 (Cancer Cell Lines) | 20-50 µM |
| Anti-inflammatory Cytokines | Decreased IL-6, TNF-alpha |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of benzeneacetic acid derivatives?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on key functional groups (e.g., ester, carbonyl). Gas chromatography-mass spectrometry (GC/MS) is effective for purity assessment, with retention indices and fragmentation patterns aiding identification . For quantification, high-performance liquid chromatography (HPLC) with UV detection is advised, using phenylacetic acid derivatives as calibration standards .
Q. How can researchers synthesize benzeneacetic acid esters with high yield?
- Methodological Answer : Employ esterification reactions under acid catalysis (e.g., sulfuric acid) with methanol or ethanol as nucleophiles. Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours) to minimize side products. Post-synthesis, use liquid-liquid extraction with solvents like ethyl acetate, followed by rotary evaporation for purification .
Q. What biological roles have been reported for benzeneacetic acid derivatives in cellular systems?
- Methodological Answer : Studies indicate anti-inflammatory properties via inhibition of lipopolysaccharide-induced inflammation in vivo. In human bronchial epithelial (HBE) cells, benzeneacetic acid attenuates silica-induced epithelial-mesenchymal transition (EMT) through p53-dependent pathways. Experimental models should include p53-wildtype vs. p53-null cell lines to validate mechanistic links .
Advanced Research Questions
Q. How does benzeneacetic acid interact with metabolic pathways such as phenylalanine metabolism?
- Methodological Answer : Integrate metabolomic profiling (e.g., LC-MS/MS) to track phenylalanine flux. Key enzymes like ALDH3 and paaI promote benzeneacetic acid generation, which increases phenylacetylglutamine levels. Use siRNA knockdown of these enzymes in HBE cells to confirm pathway modulation .
Q. What solvent systems and equilibrium models optimize reactive extraction of benzeneacetic acid from aqueous streams?
- Methodological Answer : Tri-n-caprylyl amine in xylene achieves the highest distribution coefficient (KD = 2.8) due to superior polarity matching. Model extraction efficiency using the relative basicity model or mass action law, accounting for dimerization constants (D = 0.5–1.2) and pH effects (optimal pH 2–3) .
- Data Table :
| Diluent | Partition Coefficient (P) | Extraction Efficiency (%) |
|---|---|---|
| Xylene | 2.8 | 78 |
| Benzene | 2.3 | 65 |
| Toluene | 1.9 | 58 |
| Hexanol | 0.7 | 32 |
Q. How can transcriptomic data resolve contradictions in benzeneacetic acid’s role in EMT progression?
- Methodological Answer : Perform RNA sequencing on silica-exposed HBE cells treated with benzeneacetic acid. Focus on EMT markers (e.g., E-cadherin, vimentin) and p53-regulated genes. Validate findings with qPCR and Western blotting. Contradictions may arise from cell-type-specific p53 activation thresholds, necessitating dose-response experiments .
Q. What computational approaches predict the stability of benzeneacetic acid derivatives under varying pH and temperature?
- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis rates of the ester group. Molecular dynamics simulations can model solvent interactions (e.g., water, hexanol). Validate predictions with accelerated stability testing (40°C/75% RH for 3 months) and HPLC monitoring .
Methodological Considerations
- Data Contradictions : Discrepancies in anti-inflammatory efficacy across studies may stem from differences in model organisms (e.g., rat vs. human cells) or metabolite interference. Cross-validate using isotopic labeling (e.g., <sup>13</sup>C-benzeneacetic acid) .
- Experimental Design : For extraction studies, include controls with inert diluents (e.g., n-hexane) to differentiate physical vs. chemical extraction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
